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Compound of Interest

Compound Name: BAI1

Cat. No.: B1662306

BAI1l Gene and Protein Structure

BAIl1 is a member of the adhesion G protein-coupled receptor (aGPCR) family, characterized
by a large N-terminal extracellular domain and a seven-transmembrane region.[1][2] Its
multifaceted role in cellular processes is a direct reflection of its complex molecular
architecture.

Genomic Organization

The human ADGRBL1 gene is located on chromosome 8g24.3, spanning approximately 95.4
kilobases.[1][3] It is composed of 31 exons, which are transcribed and spliced to produce the
full-length BAI1 protein.[3] A notable feature is the presence of an alternative promoter within
intron 17, which can drive the expression of shorter BAI1 isoforms lacking a significant portion
of the N-terminus.[3][4]

Protein Architecture and Post-Translational Modification

The full-length human BAI1 protein is a large molecule of approximately 1584 amino acids with
a predicted molecular weight of 173.5 kDa.[3] It undergoes several crucial post-translational
modifications, primarily proteolytic cleavage, which are essential for its function. The protein is
cleaved at a conserved GPCR Proteolysis Site (GPS) within the GAIN domain, resulting in two
associated fragments: the N-terminal Fragment (NTF) and the C-terminal Fragment (CTF).[1]

[5]

e N-Terminal Fragment (NTF): Also known as Vstat120, this large extracellular fragment of
about 120 kDa is released from the cell surface and has anti-angiogenic properties.[5][6] It
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can be further cleaved by matrix metalloproteinase 14 (MMP14) to produce a smaller 40 kDa
fragment, Vstat40, which also inhibits angiogenesis.[3][7]

o C-Terminal Fragment (CTF): This fragment remains embedded in the membrane and
comprises the seven-transmembrane (7TM) domain and the intracellular C-terminus, which
are responsible for signal transduction.[5]

The key domains of the BAI1 protein are detailed in the table below.
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Domain/Motif Location Function References
N-Terminal Fragment
(NTF) / Extracellular
Integrin binding,
Arg-Gly-Asp (RGD) ) ) )
N-Terminus potentially blocking [1][5]

Motif

integrin signaling.

Thrombospondin Type
1 Repeats (TSRs)

Extracellular

Contains 5 repeats.
Binds to
phosphatidylserine on
apoptotic cells and
lipopolysaccharide
(LPS) on bacteria.
Mediates anti-

angiogenic effects via

interaction with CD36.

(11518l

Hormone-Binding
Domain (HBD)

Extracellular

Putative function, but
specific hormone
ligands are not yet
identified.

[1]5]

) Extracellular,
GAIN/GPS Domain

Site of autocatalytic

cleavage, separating

[11(51€]

juxtamembrane
the NTF and CTF.

C-Terminal Fragment
(CTR)/
Transmembrane &
Intracellular
Seven- Characteristic GPCR
Transmembrane Transmembrane domain, involved in G- [1]
(7TM) Domain protein coupling.
Proline-Rich Region Intracellular Interacts with SH3 [1]

(PRR) and WW domain-
containing proteins
like IRSp53,
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regulating signal
transduction and

cytoskeletal activity.

PDZ-Binding Motif
(QTEV)

C-Terminus

Interacts with PDZ
domain-containing

scaffold proteins such

as MAGI-1, MAGI-3,

and PSD-95, [1][10]
localizing the receptor

and organizing

signaling complexes

at the synapse.

Regulation of BAI1 Gene Expression

The expression of BAI1 is tightly controlled at the transcriptional level and is often dysregulated

in disease states, particularly in cancer.

Transcriptional Control

p53-Mediated Regulation: BAI1 was first identified as a transcriptional target of the tumor

suppressor p53.[1][11] The gene contains a functional p53-binding site within its ninth intron,
and wildtype p53 can induce its expression.[1][12][13] This links BAI1 to p53-mediated tumor
suppression, partly through the inhibition of angiogenesis.[11]

p53-Independent and Epigenetic Regulation: Subsequent studies have shown that BAI1

expression can be downregulated in glioblastoma independently of the p53 status, often

through epigenetic mechanisms such as promoter methylation.[6][7]

Other Transcription Factors: Functional analyses of the promoter for a BAI1-associated

protein have identified binding sites for transcription factors like Sp1 and AP2, suggesting a

complex regulatory network that may also influence BAI1 expression.[14]

Expression Profile

BAI1 is predominantly expressed in the brain, with high levels found in neurons, astrocytes,

and microglia.[5][6] Its expression is developmentally regulated, peaking around postnatal day
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10 in rodents and continuing into adulthood.[15] In many cancers, particularly glioblastoma,
BAI1 expression is significantly reduced or completely silenced, which is consistent with its role
as a tumor suppressor.[5][11][16][17]

BAIl Signaling Pathways

BAI1 functions as a versatile receptor that mediates several critical cellular processes by
activating distinct downstream signaling cascades. It can signal through both G protein-
dependent and G protein-independent mechanisms.[7]

Phagocytosis of Apoptotic Cells and Pathogens

BAI1 is a key receptor in the clearance of apoptotic cells and Gram-negative bacteria.[18] Its
TSR domains recognize "eat-me" signals, such as phosphatidylserine (PtdSer) on the surface
of apoptotic cells, and pathogen-associated molecular patterns, like lipopolysaccharide (LPS)
on bacteria.[5][8][19] This binding initiates a G protein-independent signaling cascade that is
crucial for cytoskeletal rearrangement and engulfment.

The binding of ligands to the TSR domains triggers the recruitment of an intracellular adaptor
complex consisting of ELMO (Engulfment and Cell Motility) and Dock180 (Dedicator of
Cytokinesis 180).[5][7] This complex functions as a guanine nucleotide exchange factor (GEF)
for the small GTPase Racl.[5][7] Activated Racl then promotes actin polymerization and
cytoskeletal remodeling, leading to the formation of a phagocytic cup and the internalization of
the target.[5][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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